molecular formula C15H12FN3OS B6500309 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-82-7

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B6500309
CAS No.: 851977-82-7
M. Wt: 301.3 g/mol
InChI Key: OKKDPWIVGOVERI-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The compound “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Thiazole derivatives have been reported to inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation and pain.

Biochemical Pathways

Given the reported inhibition of cox enzymes by thiazole derivatives , it can be inferred that the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators, could be affected. This could result in reduced inflammation and pain.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially result from the inhibition of COX enzymes and the subsequent reduction in pro-inflammatory mediators .

Preparation Methods

The synthesis of 4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 4-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives such as:

  • 2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
  • 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters

These compounds share similar structural features but may differ in their biological activities and specific applications. The presence of different substituents on the benzothiazole ring can significantly influence their chemical reactivity and biological properties .

Properties

IUPAC Name

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDPWIVGOVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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